REACTION_SMILES
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[CH2:5]([OH:6])[CH2:7][OH:8].[K:1][C:2]#[N:3].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:20].[OH2:4].[s:9]1[cH:10][n:11][c:12]2[c:13]1[cH:14][c:15]([CH2:18][OH:19])[cH:16][cH:17]2>>[C:2](#[N:3])[CH2:18][c:15]1[cH:14][c:13]2[s:9][cH:10][n:11][c:12]2[cH:17][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc2ncsc2c1
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Name
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Type
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product
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Smiles
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N#CCc1ccc2ncsc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |